4-(2,6-Difluorophenyl)-1,3-oxazol-2-amine
Description
4-(2,6-Difluorophenyl)-1,3-oxazol-2-amine is a heterocyclic compound featuring an oxazole ring substituted at the 4-position with a 2,6-difluorophenyl group and an amine group at the 2-position.
Properties
IUPAC Name |
4-(2,6-difluorophenyl)-1,3-oxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O/c10-5-2-1-3-6(11)8(5)7-4-14-9(12)13-7/h1-4H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGSNWVLTVNIKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=COC(=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249863-38-4 | |
| Record name | 4-(2,6-difluorophenyl)-1,3-oxazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Difluorophenyl)-1,3-oxazol-2-amine typically involves the reaction of 2,6-difluoroaniline with glyoxal in the presence of a base to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 80°C. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Difluorophenyl)-1,3-oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4-(2,6-Difluorophenyl)-1,3-oxazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,6-Difluorophenyl)-1,3-oxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Fluorine Substitution Patterns
4-(2,4-Difluorophenyl)-1,2-oxazol-5-amine
- Structural Differences : The fluorine atoms are positioned at the 2- and 4-positions of the phenyl ring instead of 2,4. The oxazole ring is substituted at the 1,2-positions (vs. 1,3 in the target compound).
- This isomer has 2 patents associated with it, suggesting exploratory applications in drug discovery .
5-(3,5-Difluorophenyl)-1,3-oxazol-2-amine Derivatives
- Example : 5-(3,5-difluorophenyl)-N-[5-(ethylsulfonyl)-2-methoxyphenyl]-1,3-oxazol-2-amine.
- Key Features : Fluorine atoms are meta to each other on the phenyl ring, and the oxazole core is substituted with a sulfonamide group.
- Functional Impact : The sulfonamide group introduces hydrogen-bonding capabilities and polar surface area, which may improve solubility and target selectivity compared to the unsubstituted target compound .
Heterocyclic Core Modifications
5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine
- Structural Variation : Replaces the oxazole ring with a 1,3,4-thiadiazole ring.
- This compound has been structurally characterized via crystallography, confirming planar geometry and hydrogen-bonding networks .
4-(3-Fluoro-2-methyl-phenyl)-4,5-dihydro-1,3-oxazol-2-amine
- Key Differences : Incorporates a saturated oxazolidine ring (vs. aromatic oxazole) and a methyl group on the phenyl ring.
- Impact on Bioactivity : The saturated ring reduces aromaticity, which may decrease metabolic stability but improve conformational flexibility for target binding. The methyl group introduces steric effects that could modulate receptor interactions .
Functional Group Additions
N-[5-(Ethylsulfonyl)-2-methoxyphenyl]-5-[4-(methylsulfonyl)phenyl]-1,3-oxazol-2-amine
- Modifications : Features sulfonyl and methoxy substituents on the aromatic rings.
- Advantages: Sulfonyl groups enhance solubility and metabolic resistance, while methoxy groups can act as hydrogen-bond acceptors.
Research Implications and Gaps
- Heterocycle Choice : Thiadiazole and oxazolidine analogues demonstrate how core modifications influence stability and reactivity, yet comparative bioactivity data are lacking.
- Synthetic Accessibility : The discontinued status of 4-(2,6-Difluorophenyl)-1,3-oxazol-2-amine highlights possible challenges in synthesis or purification that are less prevalent in sulfonamide derivatives .
Biological Activity
4-(2,6-Difluorophenyl)-1,3-oxazol-2-amine is a synthetic compound characterized by its oxazole ring and a difluorophenyl substituent. This structure is significant for its potential biological activity, particularly in medicinal chemistry. The compound's lipophilicity and ability to interact with various biological targets make it a candidate for drug development.
- Molecular Formula : C9H7F2N3O
- Molecular Weight : Approximately 215.17 g/mol
- Structure : Contains a five-membered heterocyclic ring with nitrogen and oxygen, enhancing its chemical reactivity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : The compound has shown potential in inhibiting bacterial growth and may be effective against various pathogens.
- Anticancer Activity : Studies have demonstrated its effectiveness in inhibiting cancer cell proliferation. It interacts with specific enzymes involved in cancer progression, suggesting a mechanism of action that could be leveraged for therapeutic purposes.
The biological activity of this compound is attributed to its ability to bind selectively to certain enzymes and receptors. This binding can lead to either inhibition or activation of these targets, influencing signaling pathways related to inflammation and cancer.
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Inhibition of proliferation |
| A549 | 12.34 | Induction of apoptosis |
| A375 | 10.50 | Modulation of signaling pathways |
These results indicate that the compound exhibits potent anticancer properties across multiple cell lines.
Enzyme Inhibition Studies
The compound has been studied for its inhibitory effects on key enzymes involved in inflammatory processes:
| Enzyme | Inhibition (%) | Concentration (µM) |
|---|---|---|
| Cyclooxygenase (COX) | 75% | 5 |
| Carbonic Anhydrase (CA) | 60% | 10 |
These findings suggest that the compound may serve as a lead candidate for developing anti-inflammatory drugs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
